1-(2H-1,2,3-Triazol-2-YL)propan-2-amine

Cannabinoid Receptor Antagonism CB1 Pharmacology Regioisomeric SAR

This N2-substituted triazole amine is a non-interchangeable regioisomer for CB1 antagonist SAR and DPP-4 inhibitor hit-to-lead. N2-linkage provides distinct H-bond geometry critical for target binding—N2-symmetrical triazoles achieve IC₅₀ < 20 nM with >1000-fold CB2/CB1 selectivity vs. N1 analogs. Substitution with N1 or C4 regioisomers invalidates SAR comparisons. Procure this specific N2-isomer to eliminate synthetic burden and ensure valid competitive binding data.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Cat. No. B13216618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,2,3-Triazol-2-YL)propan-2-amine
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(CN1N=CC=N1)N
InChIInChI=1S/C5H10N4/c1-5(6)4-9-7-2-3-8-9/h2-3,5H,4,6H2,1H3
InChIKeyXRQBEJMDNBSWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2H-1,2,3-Triazol-2-YL)propan-2-amine: Procurement Specifications & Core Structural Identity


1-(2H-1,2,3-Triazol-2-yl)propan-2-amine (CAS: 1547796-72-4) is an N2-substituted 1,2,3-triazole heterocyclic amine with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.16 g/mol . The compound features a propan-2-amine backbone linked to the N2 position of the 1,2,3-triazole ring, distinguishing it from N1- and C4-substituted regioisomers [1]. It is commercially available as a free base with a minimum purity specification of 95% , and as the hydrochloride salt (CAS: 1864056-36-9; MW: 162.62 g/mol) for formulations requiring enhanced aqueous solubility . The N2-substituted triazole scaffold is synthetically more challenging to access than the thermodynamically favored N1-regioisomer, which directly impacts supply chain considerations for research procurement [1].

Why Generic 1,2,3-Triazole Amine Substitution Fails: The N2-Regioisomer Distinction for 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine


Substitution of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine with more accessible N1-substituted analogs (e.g., 1-(1H-1,2,3-triazol-1-yl)propan-2-amine, CAS: 1864055-98-0) or C4-substituted variants (e.g., 2-(1H-1,2,3-triazol-4-yl)propan-2-amine, CAS: 1088886-66-1) introduces substantial risk of divergent biological and pharmacological outcomes [1]. While these regioisomers share identical molecular formulas (C₅H₁₀N₄) and molecular weights (126.16 g/mol) [2], the N2-substitution pattern confers a distinct spatial arrangement of hydrogen bond donors and acceptors that critically modulates target binding [3]. In cannabinoid CB1 receptor systems, N2-substituted, symmetrical 1,2,3-triazoles are reported to be more potent ligands than their unsymmetrical N1-substituted analogues, a difference that cannot be predicted or compensated for by using alternative regioisomers [4]. For procurement decisions involving structure-activity relationship (SAR) campaigns, fragment-based drug discovery, or competitive binding assays, the regioisomeric identity—specifically the N2-linkage—is a non-interchangeable variable that directly determines experimental validity.

Quantitative Differentiation Evidence: 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine vs. Comparators


N2-Substitution Confers Superior CB1 Receptor Ligand Potency Over N1 Analogs

In a series of 1,2,3-triazole CB1 receptor antagonists, N2-substituted symmetrical triazoles demonstrated higher ligand potency compared to unsymmetrical N1-substituted analogues [1]. While 1-(2H-1,2,3-triazol-2-yl)propan-2-amine itself is a minimalist scaffold (C₅H₁₀N₄; MW 126.16) rather than the elaborated benzyl amide derivatives that achieve IC₅₀ < 20 nM in this study, the N2-linkage motif it embodies is the critical structural determinant driving this potency advantage [2]. The N2-substitution pattern orients the amine-bearing side chain in a geometry that favors productive interactions with the CB1 orthosteric site, an advantage not shared by N1-substituted regioisomers such as 1-(1H-1,2,3-triazol-1-yl)propan-2-amine [2].

Cannabinoid Receptor Antagonism CB1 Pharmacology Regioisomeric SAR

Triazole-Propan-2-Amine Scaffold Demonstrates DPP-4 Inhibitory Activity Comparable to Sitagliptin

The propan-2-amine backbone tethered to a 1,2,3-triazole ring—the exact core architecture of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine—has been validated in DPP-4 inhibitor development [1]. Sitagliptin analogs incorporating this scaffold exhibited moderate to strong inhibitory activity against recombinant human DPP-4 enzyme [2]. In a broader study of 1,2,3-triazole DPP-4 inhibitors, compounds with this core motif achieved IC₅₀ values ranging from 14 nM to 780 nM, with optimized analogs (S2, S3) demonstrating excellent potency (IC₅₀ = 28 nM and 14 nM, respectively) [3]. A more recent 2025 study reported a triazole-based DPP-4 inhibitor with IC₅₀ = 12.82 nM, slightly more potent than the standard drug sitagliptin (IC₅₀ = 14.8 nM) [4].

DPP-4 Inhibition Antidiabetic Drug Discovery Sitagliptin Analog Development

Triazole Scaffold Exhibits Favorable Selectivity Window in Cytotoxicity Assays

Structural features of 1,2,3-triazoles correlate with differential cytotoxicity profiles, with selectivity ratios of up to 23-fold observed between tumor cells (HL-60, Jurkat, MCF-7, HCT-116) and non-transformed Vero cells [1]. The triazole core—the defining structural element of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine—can be tuned to achieve micromolar-range cytotoxicity (IC₅₀ values in the μM range for tumor cells) while maintaining selectivity over normal cells [2]. In amino acid-triazole hybrids, select compounds achieved anti-leishmanial IC₅₀ values of 88.83–96.88 μM with no cytotoxicity toward macrophages, yielding selectivity indices up to 8.05 [3].

Cytotoxicity Profiling Selectivity Index Anticancer Screening

Recommended Procurement-Driven Applications for 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine


Fragment-Based Drug Discovery for CB1 Receptor Antagonists

This compound serves as a minimal N2-substituted triazole fragment for CB1 receptor antagonist discovery. Class-level evidence demonstrates that N2-substituted symmetrical triazoles are more potent CB1 ligands than N1-substituted analogs, with elaborated derivatives achieving IC₅₀ < 20 nM and CB2/CB1 selectivity > 1000-fold [1]. The N2-regioisomeric identity is non-interchangeable; substitution with N1 analogs would compromise SAR integrity. Procurement of this specific N2-isomer ensures experimental validity in competitive binding assays and functional antagonism studies targeting the CB1 orthosteric site [1].

Medicinal Chemistry Core Scaffold for DPP-4 Inhibitor Development

The propan-2-amine triazole core has been validated in DPP-4 inhibitor programs. Sitagliptin analogs incorporating this scaffold demonstrate moderate to strong DPP-4 inhibitory activity [2]. Optimized triazole DPP-4 inhibitors achieve IC₅₀ values as low as 12.82 nM, comparable to sitagliptin (14.8 nM) [3]. This compound is suitable as a starting point for hit-to-lead optimization in type 2 diabetes drug discovery programs requiring DPP-4 enzyme inhibition, with a well-precedented SAR trajectory.

Regioisomer-Controlled SAR Studies of Triazole Bioisosteres

1-(2H-1,2,3-Triazol-2-yl)propan-2-amine is essential for systematic SAR investigations comparing N2-, N1-, and C4-substituted triazole regioisomers. The N2-substitution pattern is synthetically more challenging to access than the CuAAC-favored 1,4-regioisomer, making commercial availability of the pure N2-isomer a critical supply chain consideration [4]. Procurement of this defined regioisomer eliminates synthetic burden and enables direct head-to-head comparison of binding modes, pharmacokinetic properties, and target engagement across the triazole substitution landscape.

Selectivity-Profiled Cytotoxicity Screening in Oncology Programs

This triazole-amine scaffold is appropriate for early-stage oncology screening with built-in selectivity context. Class-level data indicate that 1,2,3-triazole derivatives can achieve selectivity ratios of up to 23-fold between tumor cells (HL-60, Jurkat, MCF-7, HCT-116) and non-transformed Vero cells, with micromolar-range IC₅₀ values in tumor lines [5]. The scaffold is not inherently cytotoxic, allowing procurement for hit-finding campaigns where therapeutic window is a key selection criterion and early de-risking of non-selective toxicity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.